molecular formula C10H7F3O2 B11823012 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid

Cat. No.: B11823012
M. Wt: 216.16 g/mol
InChI Key: JLTJGTZUUSSVMZ-UHFFFAOYSA-N
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Description

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenylprop-2-enoic acid with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it valuable for studying biological processes and interactions at the molecular level.

    Medicine: Research into potential therapeutic applications, such as drug development and medicinal chemistry, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

JLTJGTZUUSSVMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F

Origin of Product

United States

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